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molecular formula C10H14O3 B8620005 2-Methyl-5-vinyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester CAS No. 33626-83-4

2-Methyl-5-vinyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester

Cat. No. B8620005
M. Wt: 182.22 g/mol
InChI Key: SFIUKMNMKAFHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636571

Procedure details

4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared using a phase transfer procedure similar to that of Example I. For the reaction, three grams tricaprylylmethylammonium chloride, 62 grams potassium hydroxide, and 100 mls sulfolane were charged to a reactor and a mixture of 65 grams ethyl acetoacetate and 95 grams 1,4-dichlorobutene-2 slowly added over a period of one hour while maintaining the temperature below 30° C. The mixture was then stirred for two hours at ambient temperature and then heated to 150° C. until the reaction was essentially complete. The reaction mixture was poured into ice-water, extracted with ether, and the ether evaporated using a rotary evaporator. The resulting product, which consisted of essentially a 1:1 mixture of 4-carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran and ethyl-1-acetyl-2-vinylcyclopropane-1-carboxylate, was distilled. Sixty grams of the 4-carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran obtained from the distillation was combined with 100 mls ethyl acetate and 0.4 grams supported hydrogenation catalyst (5% Pd on carbon) and hydrogenated in the usual manner. The catalyst was removed at the conclusion of the hydrogenation by filtration and ethyl acetate stripped under reduced pressure to obtain crude 4-carbethoxy-2-ethyl-5-methyl-2,3-dihydrofuran. Distillation of the crude product yielded essentially pure 4-carbethoxy-2-ethyl-5-methyl-2,3-dihydrofuran with chemical and physical properties and fragrance characteristics the same as described for the product of Example IX.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Name
tricaprylylmethylammonium chloride
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH2:12](Cl)/[CH:13]=[CH:14]/[CH2:15]Cl>[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC.S1(CCCC1)(=O)=O>[C:3]([C:4]1[CH2:15][CH:14]([CH:13]=[CH2:12])[O:6][C:5]=1[CH3:7])([O:9][CH2:10][CH3:11])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
95 g
Type
reactant
Smiles
C(/C=C/CCl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
62 g
Type
reactant
Smiles
[OH-].[K+]
Name
tricaprylylmethylammonium chloride
Quantity
3 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Name
Quantity
100 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for two hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran was prepared
ADDITION
Type
ADDITION
Details
were charged to a reactor
ADDITION
Type
ADDITION
Details
slowly added over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to 150° C. until the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether evaporated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
a 1:1 mixture of 4-carbethoxy-5-methyl-2-vinyl-2,3-dihydrofuran and ethyl-1-acetyl-2-vinylcyclopropane-1-carboxylate
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OCC)C=1CC(OC1C)C=C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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